

# Application Notes for SOM230 (Pasireotide) in Laboratory Animals

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## Compound of Interest

Compound Name: DAT-230

Cat. No.: B612056

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## Introduction

SOM230, also known as pasireotide, is a potent, multi-receptor targeted somatostatin analog. It exhibits high binding affinity for four of the five somatostatin receptor subtypes (sst1, sst2, sst3, and sst5).[1][2] This broad receptor profile allows pasireotide to regulate the secretion of various hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), and adrenocorticotropic hormone (ACTH).[1] These characteristics make it a valuable tool for preclinical research in endocrinology, oncology, and metabolic diseases. These notes provide essential information for the dosing and administration of SOM230 in laboratory animals.

## Mechanism of Action

Pasireotide functions as a somatostatin analog, binding to somatostatin receptors to inhibit hormone secretion.[2] Its high affinity for sst1, sst2, sst3, and sst5 allows it to be effective in cellular systems where traditional somatostatin analogs with more limited receptor profiles may be less active.[2] The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which in turn reduces hormone synthesis and release.[3]

## Applications in Preclinical Research

SOM230 is utilized in a variety of animal models to investigate its therapeutic potential. Key research areas include:

- Cushing's Disease: Animal models are used to evaluate the efficacy of pasireotide in reducing ACTH and cortisol levels.
- Acromegaly: Studies in appropriate animal models assess the ability of SOM230 to suppress GH and IGF-1 secretion.
- Neuroendocrine Tumors (NETs): The anti-proliferative and anti-secretory effects of pasireotide are investigated in various NET models.[\[4\]](#)

## Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of SOM230 in different laboratory animal species.

Table 1: SOM230 (Immediate-Release) Dosage in Laboratory Animals

Species	Route of Administration	Dosage	Study Type	Key Findings	Reference
Mouse	Subcutaneously (s.c.)	0.5, 1.0, 2.5 mg/kg/day	Carcinogenicity	No carcinogenic potential identified.	[5]
Mouse	Subcutaneously (s.c.)	2-50 µg/kg (twice daily)	Immune-mediated arthritis	Exerted antinociceptive and anti-inflammatory actions via the SSTR2 receptor.	[1]
Rat	Subcutaneously (s.c.)	0.01, 0.05, 0.3 mg/kg/day	Carcinogenicity	No drug-related neoplasms observed.	[5][6]
Dog	Subcutaneously (s.c.)	0.03 mg/kg (twice daily)	Cushing's Disease (PDH)	No adverse effects noted; variable effects on pituitary tumor size.	[4]

Table 2: SOM230 LAR (Long-Acting Release) Dosage in Laboratory Animals

Species	Route of Administration	Dosage	Study Type	Key Findings	Reference
Mouse	Subcutaneously (s.c.)	160 mg/kg/month	Pancreatic Neuroendocrine Tumors (PNETs)	Reduced serum insulin, increased serum glucose, reduced tumor size, and increased apoptosis.	[1][7]
Mouse	Intramuscular (i.m.)	40 mg/kg/month	Multiple Endocrine Neoplasia Type 1 (MEN1)	Improved survival and reduced tumor progression.	[4]
Rat	Subcutaneously (s.c.)	4, 8, 80 mg/kg (single dose)	Pharmacodynamics	Dose-dependent inhibition of IGF-1; transient hyperglycemia on Day 1.	[8]
Rat	Intramuscular (i.m.)	12.5 mg/ml (0.66 ml/animal) every 4 weeks	Toxicity	Part of a 3-cycle toxicity study.	[8]

## Experimental Protocols

### Protocol 1: Subcutaneous Administration of SOM230 in Mice

This protocol describes the subcutaneous administration of the immediate-release formulation of SOM230.

#### 1. Materials:

- SOM230 (pasireotide) for injection
- Sterile Phosphate Buffered Saline (PBS), pH 7.4
- Sterile 1 mL syringes
- Sterile needles (27-30 gauge)
- Animal scale
- 70% ethanol wipes
- Appropriate personal protective equipment (PPE)

#### 2. Animal Handling and Preparation:

- Acclimatize animals to the facility for a minimum of 7 days prior to the experiment.
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- On the day of administration, weigh each mouse to determine the correct injection volume.

#### 3. Preparation of SOM230 Solution:

- Reconstitute SOM230 powder in sterile PBS to the desired stock concentration.
- Further dilute the stock solution with sterile PBS to the final desired dosing concentration.
- Ensure the final solution is clear and free of particulates.

#### 4. Administration Procedure:

- Gently restrain the mouse.
- Wipe the injection site (typically the loose skin over the shoulders) with a 70% ethanol wipe and allow it to dry.
- Lift the skin to form a "tent".
- Insert the needle at the base of the tented skin, parallel to the body.
- Gently aspirate to ensure the needle is not in a blood vessel.
- Inject the calculated volume of the SOM230 solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.

#### 5. Post-Administration Monitoring:

- Monitor the animals for any signs of distress, adverse reactions, or changes in behavior.
- Check the injection site for any signs of irritation or inflammation.
- Follow the experimental timeline for sample collection or endpoint analysis.

## Protocol 2: Intramuscular Administration of SOM230 LAR in Rats

This protocol outlines the procedure for administering the long-acting release (LAR) formulation of SOM230.

### 1. Materials:

- SOM230 LAR (pasireotide) for injectable suspension
- Provided diluent
- Sterile 3 mL syringes
- Sterile needles (21-23 gauge) for injection
- Animal scale
- 70% ethanol wipes
- Appropriate PPE

### 2. Animal Handling and Preparation:

- Follow the same acclimatization and housing procedures as described in Protocol 1.
- Weigh each rat before administration to calculate the dose.

### 3. Reconstitution of SOM230 LAR:

- Bring the vial of SOM230 LAR powder and the diluent to room temperature.
- Following the manufacturer's instructions, draw the entire contents of the diluent into a syringe and inject it into the vial containing the powder.
- Gently swirl the vial to ensure the powder is fully suspended. Do not shake vigorously.
- The resulting suspension should be milky and uniform.

### 4. Administration Procedure:

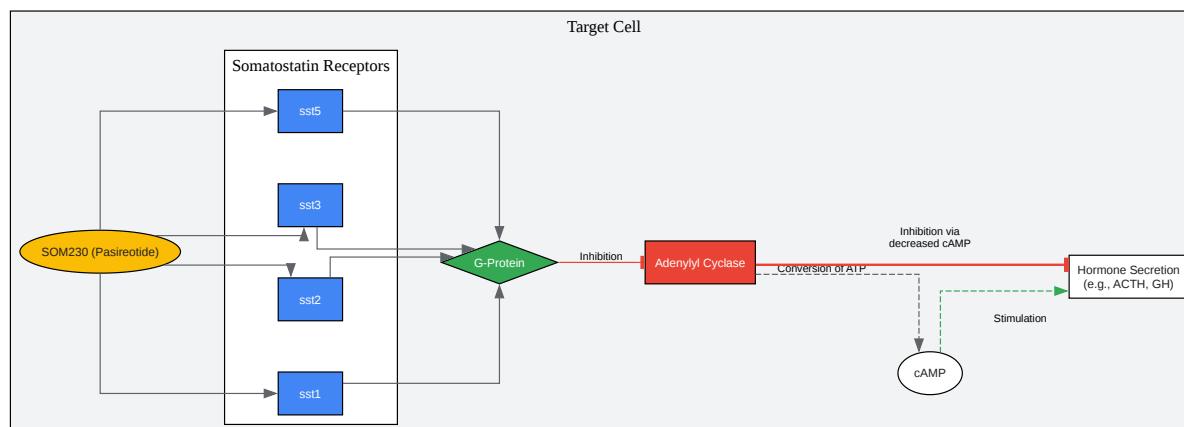
- Properly restrain the rat.
- The preferred injection site is the quadriceps muscle of the hind limb.
- Wipe the injection site with a 70% ethanol wipe.
- Insert the needle into the muscle mass.
- Aspirate to check for blood. If blood appears, withdraw the needle and select a new site.

- Inject the suspension slowly and steadily.
- Withdraw the needle and observe the animal.

## 5. Post-Administration Monitoring:

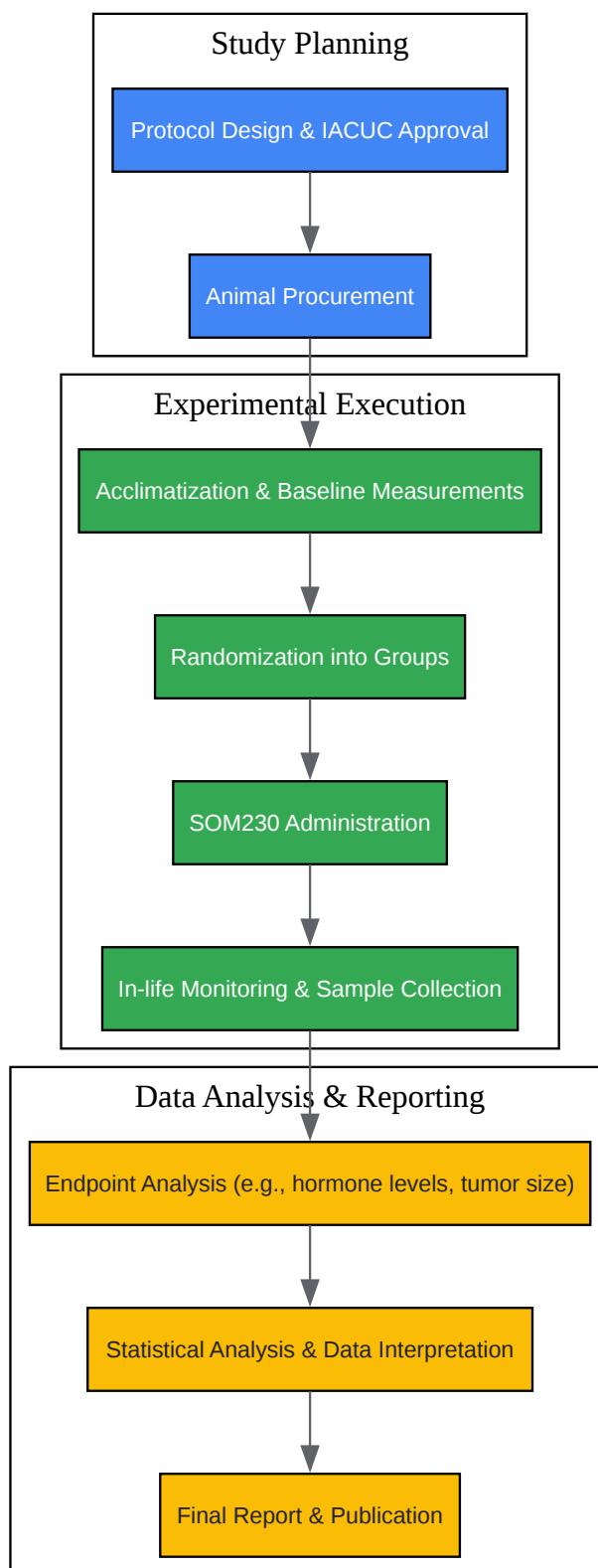
- Monitor the animals for any signs of pain, lameness, or distress.
- Observe the injection site for any local reactions.
- Conduct scheduled follow-ups as per the experimental design.

# Visualizations



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Caption: Signaling pathway of SOM230 (pasireotide).



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Caption: General workflow for a preclinical in vivo study with SOM230.

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